2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-
CAS No.:
Cat. No.: VC16549198
Molecular Formula: C15H10BrNO4S
Molecular Weight: 380.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10BrNO4S |
|---|---|
| Molecular Weight | 380.2 g/mol |
| IUPAC Name | (E)-3-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C15H10BrNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+ |
| Standard InChI Key | ZGKNZSRLLAQTFL-KRXBUXKQSA-N |
| Isomeric SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propenoic acid () backbone substituted at the β-position with a 4-[(4-bromophenyl)thio]-3-nitrophenyl group. Key structural elements include:
-
Nitro group (): Positioned at the 3-position of the phenyl ring, this group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the α,β-unsaturated system.
-
Thioether linkage (): Connects the nitrophenyl and bromophenyl rings, introducing sulfur-based reactivity and influencing molecular polarity .
-
Bromine atom: Provides a handle for further functionalization via cross-coupling reactions.
Physical and Spectral Properties
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically proceeds through a multi-step sequence:
-
Nitration: Introduction of the nitro group to a phenyl precursor under controlled acidic conditions.
-
Thioether Formation: Reaction of the nitrophenyl intermediate with 4-bromothiophenol via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro group.
-
Propenoic Acid Incorporation: Michael addition or Heck coupling to install the α,β-unsaturated carboxylic acid moiety.
Key challenges include minimizing side reactions such as over-nitration or oxidation of the thioether. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purify intermediates.
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80 °C | Prevents decomposition of nitro groups |
| Solvent | Dimethylformamide (DMF) | Enhances solubility of aromatic intermediates |
| Catalyst | Palladium (Heck reaction) | Improves coupling efficiency |
| Reaction times exceeding 24 hours risk side product formation, while lower temperatures (<50 °C) result in incomplete conversion. |
Reactivity and Mechanistic Insights
Electrophilic Character
The nitro group’s electron-withdrawing effect polarizes the α,β-unsaturated system, making the β-carbon highly electrophilic. This facilitates reactions such as:
-
Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming substituted derivatives.
-
Diels-Alder Cycloadditions: The double bond acts as a dienophile, enabling [4+2] cycloadditions with conjugated dienes .
Sulfur-Based Reactivity
The thioether bridge () can undergo oxidation to sulfoxide () or sulfone () using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties and solubility .
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume